molecular formula C15H13Cl2N3O2 B3129367 4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide CAS No. 339023-65-3

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide

Cat. No. B3129367
CAS RN: 339023-65-3
M. Wt: 338.2 g/mol
InChI Key: CYXZHEBXLGRQGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the dichlorobenzoyl group, and the dimethylamino group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound, “4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These could include electrophilic aromatic substitution reactions, nucleophilic addition reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Herbicidal Activity

The compound has herbicidal properties, making it relevant for weed control. In organic solvents, it converts chlorophyll a and b extracted from rice seedlings into pheophytin a and b, respectively. Specifically, it induces H+ into chlorophyll, leading to chlorosis in sedge seedlings. The mechanism involves blocking protochlorophyllide synthesis, resulting in reduced chlorophyll content .

Environmental Biodegradation

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide: is a key intermediate in the aerobic biodegradation of certain polychlorinated biphenyl (PCB) congeners. These congeners are persistent environmental pollutants, and this compound plays a crucial role in their breakdown .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

The compound serves as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. This synthesis involves several steps, including nitration, selective reduction, diazotization, and chlorination. The resulting acid has potential applications in various chemical processes .

Potential Photodynamic Therapy Agent

Given its ability to interact with chlorophyll and affect photosynthetic processes, further exploration of its photodynamic therapy (PDT) potential is warranted. PDT involves using light-activated compounds to treat cancer and other diseases. Investigating its impact on cellular processes could reveal novel therapeutic applications .

Biochemical Studies

Understanding how this compound affects chlorophyll synthesis and photosynthetic pathways can provide insights into plant physiology. Researchers can use it as a tool to study chlorophyll metabolism and related processes.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 2,4-dichlorobenzoyl chloride , which is primarily used as an intermediate in the production of dyes and pharmaceuticals

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules or drugs, and the specific characteristics of the biological environment in which the compound is present. For example, the compound’s reactivity and stability may be affected by the presence of water, given that 2,4-dichlorobenzoyl chloride reacts with water .

Safety and Hazards

Like many organic compounds, this substance could present various safety hazards. These could include flammability, reactivity, and potential health hazards upon exposure .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. These could include its use in the synthesis of other compounds, its potential as a pharmaceutical agent, or its use in materials science .

properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-20(2)8-19-15(22)13-5-9(7-18-13)14(21)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZHEBXLGRQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139854
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide

CAS RN

339023-65-3
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339023-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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